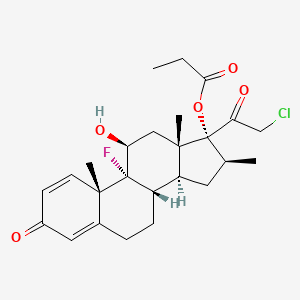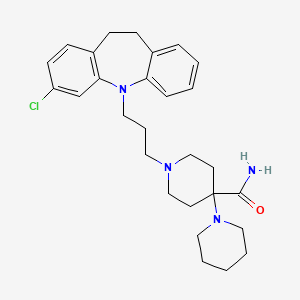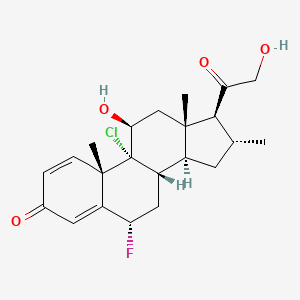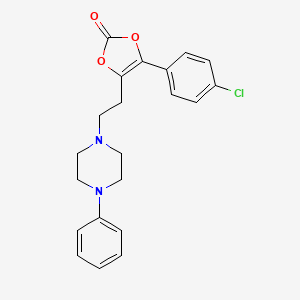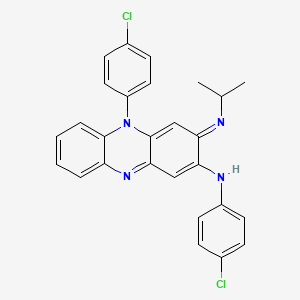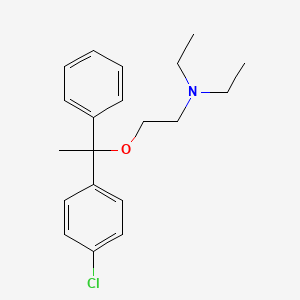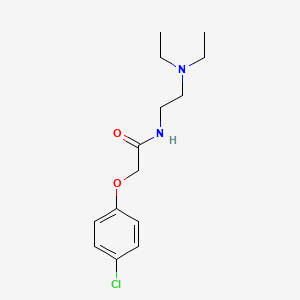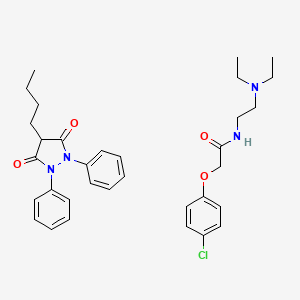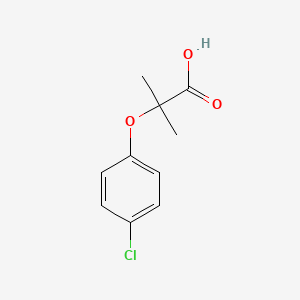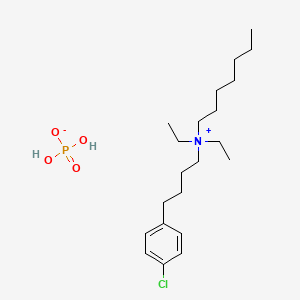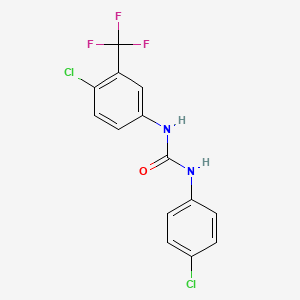
cmpd101
Vue d'ensemble
Description
Applications De Recherche Scientifique
CMPD101 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of GRK2 and GRK3 in various chemical processes.
Mécanisme D'action
CMPD101, also known as “3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide” or “Compound 101”, is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK3 .
Target of Action
This compound primarily targets GRK2 and GRK3, with IC50 values of 18 nM and 5.4 nM respectively . It exhibits less selectivity against GRK1, GRK5, ROCK-2, and PKCα . GRKs play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
This compound interacts with its targets, GRK2 and GRK3, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent desensitization of GPCRs . In particular, this compound has been shown to reduce DAMGO-induced desensitization and internalization of μ-opioid receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GPCR signaling pathway. By inhibiting GRK2 and GRK3, this compound prevents the desensitization of GPCRs, thereby prolonging and enhancing the signaling of these receptors .
Pharmacokinetics
It is known to be a membrane-permeable small molecule , suggesting that it can readily cross cell membranes and reach its intracellular targets.
Result of Action
The inhibition of GRK2 and GRK3 by this compound results in prolonged GPCR signaling. This can lead to enhanced cellular responses to stimuli that activate GPCRs. For example, this compound has been shown to prevent the desensitization and internalization of μ-opioid receptors, potentially enhancing the analgesic effects of opioid drugs .
Analyse Biochimique
Biochemical Properties
CMPD101 interacts with GRK2/3, exhibiting selectivity for these enzymes over GRK1/5 . It reduces DAMGO-induced desensitization and internalization of μ-opioid receptors . This interaction with GRK2/3 and its effect on μ-opioid receptors highlight the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces GPCR internalization and attenuates cholinergic contractions . It also inhibits the phosphorylation of MOPr at Thr370, Thr376, and Thr379 residues .
Molecular Mechanism
The molecular mechanism of this compound involves its potent and selective inhibition of GRK2/3 . This inhibition reduces DAMGO-induced desensitization and internalization of μ-opioid receptors . The compound exerts its effects at the molecular level through binding interactions with GRK2/3, leading to enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound can inhibit the internalization of β2AR, remarkably decreasing the isoproterenol-induced formation of clathrin-coated vesicles .
Subcellular Localization
Given its role as an inhibitor of GRK2/3, it is likely that this compound localizes to the same subcellular compartments as these kinases .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de CMPD101 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel pour atteindre la sélectivité et la puissance souhaitées. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : Ceci implique la synthèse d'un cycle triazole, qui est un élément clé de this compound.
Modifications de groupe fonctionnel : Divers groupes fonctionnels sont introduits dans la structure de base pour améliorer la sélectivité et la puissance du composé.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les étapes clés comprennent :
Optimisation des conditions réactionnelles : Ceci implique l'ajustement de paramètres tels que la température, la pression et le choix du solvant pour obtenir le meilleur rendement possible.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
CMPD101 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Tels que les halogènes et les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés avec différents groupes fonctionnels .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme un composé outil pour étudier le rôle de GRK2 et GRK3 dans divers processus chimiques.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement GRK2 et GRK3. Ces kinases jouent un rôle crucial dans la désensibilisation et l'internalisation des récepteurs couplés aux protéines G, y compris les récepteurs μ-opioïdes. En inhibant GRK2 et GRK3, this compound empêche la désensibilisation et l'internalisation de ces récepteurs, améliorant ainsi leur signalisation et leur potentiel thérapeutique . Les cibles moléculaires de this compound incluent les sites actifs de GRK2 et GRK3, où il se lie et inhibe leur activité kinase .
Comparaison Avec Des Composés Similaires
CMPD101 est unique en sa forte sélectivité et puissance pour GRK2 et GRK3 par rapport à d'autres composés similaires. Certains composés similaires comprennent :
Inhibiteur de GRK2 1 : Un autre inhibiteur sélectif de GRK2, mais avec une puissance inférieure à celle de this compound.
Inhibiteur de GRK3 2 : Sélectif pour GRK3, mais moins sélectif pour GRK2 par rapport à this compound.
Inhibiteur de ROCK-2 : Inhibe ROCK-2, mais a une sélectivité inférieure pour GRK2 et GRK3.
This compound se distingue par sa forte sélectivité à la fois pour GRK2 et GRK3, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOVEDJTASPCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


